

YL-5092: A Targeted Approach to Gene Expression Regulation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **YL-5092**

Cat. No.: **B15586735**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

YL-5092 is a first-in-class, highly potent, and selective small molecule inhibitor of YT521-B homology (YTH) domain-containing protein 1 (YTHDC1), a key nuclear reader of N6-methyladenosine (m6A) on RNA. Dysregulation of m6A readers has been implicated in various pathologies, including acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of **YL-5092**, its mechanism of action in regulating gene expression, and its therapeutic potential in AML. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of epitranscriptomics.

Introduction to YL-5092 and its Target, YTHDC1

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation. The biological effects of m6A are mediated by a group of proteins known as "readers," which recognize and bind to m6A-modified RNA, thereby influencing its splicing, export, stability, and translation.

YTHDC1 is a nuclear m6A reader that has been identified as a critical factor in the pathogenesis of AML.^{[1][2]} It is often overexpressed in AML cells and is essential for their

proliferation and survival.[3] YTHDC1 recognizes m6A-modified transcripts of key oncogenes, such as MYC, and regulates their expression, contributing to leukemogenesis.[4][5]

YL-5092 was developed as a selective inhibitor of YTHDC1.[2] By binding to the YTH domain of YTHDC1, **YL-5092** disrupts its interaction with m6A-containing mRNA, leading to the downregulation of critical oncogenic pathways in AML cells.[2][4]

Mechanism of Action of **YL-5092**

YL-5092 exerts its anti-leukemic effects by directly inhibiting the function of YTHDC1. This leads to a cascade of downstream events that ultimately suppress cancer cell growth and promote apoptosis.

Direct Inhibition of YTHDC1

YL-5092 is a potent inhibitor of YTHDC1, with a high degree of selectivity. The crystal structure of YTHDC1 in complex with **YL-5092** has elucidated the basis for its potency and selectivity.[2]

Regulation of Gene Expression

By inhibiting YTHDC1, **YL-5092** alters the expression of numerous genes involved in cell proliferation, differentiation, and apoptosis. RNA-sequencing analysis of AML cells treated with **YL-5092** has revealed significant changes in the transcriptome.[2] Notably, **YL-5092** treatment leads to a reduction in the mRNA levels of the proto-oncogene MYC.[4]

Downstream Cellular Effects

The **YL-5092**-mediated alteration of gene expression translates into several key cellular phenotypes in AML cells:

- Suppression of Proliferation: **YL-5092** significantly inhibits the proliferation of various AML cell lines.[2][4]
- Induction of Cell Cycle Arrest: Treatment with **YL-5092** leads to an arrest of AML cells in the G0/G1 phase of the cell cycle.[4]
- Induction of Apoptosis: **YL-5092** promotes programmed cell death in AML cells.[2][4]

- Induction of Differentiation: The inhibitor can induce the differentiation of AML cells.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of **YL-5092**.

Table 1: In Vitro Potency of **YL-5092**

Parameter	Value	Reference
IC50 (YTHDC1)	7.4 nM	[4]
KD (YTHDC1)	29.6 nM	[4]

Table 2: Anti-proliferative Activity of **YL-5092** in AML Cell Lines

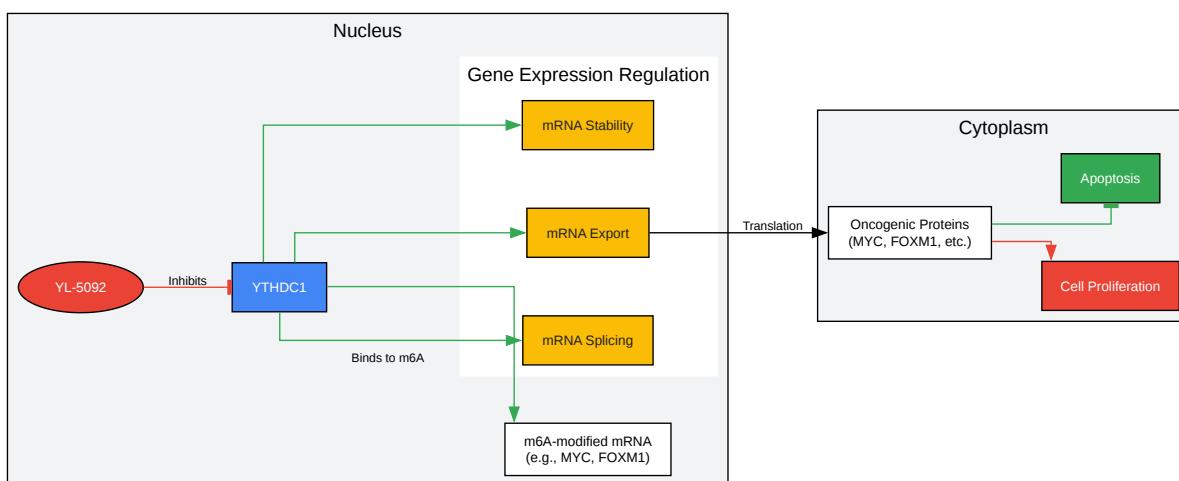
Cell Line	IC50 (μM)	Reference
MOLM-13	0.28	[4]
MV4-11	Not specified, but effective	[1]
U937	Not specified, but effective	[4]

Table 3: In Vivo Efficacy of **YL-5092** in AML Xenograft Models

Xenograft Model	Treatment Regimen	Outcome	Reference
MOLM-13	70 mg/kg, i.p., twice a day for 18 days	Impaired leukemogenesis, improved survival	[4]
U937	70 mg/kg, i.p., twice a day for 18 days	Impaired leukemogenesis, improved survival	[4]

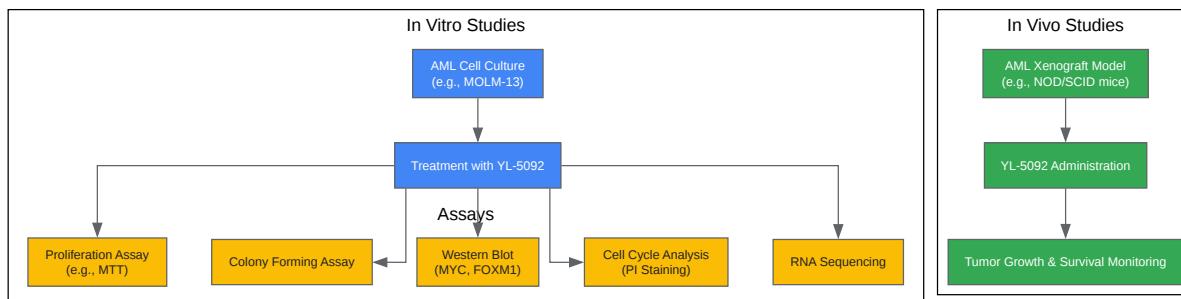
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **YL-5092** and a typical experimental workflow for its evaluation.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **YL-5092** in AML cells.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Mouse xenograft model bio-protocol.org
- 3. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray creative-bioarray.com
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. MOLM-13 Xenograft Model | Xenograft Services xenograft.net
- To cite this document: BenchChem. [YL-5092: A Targeted Approach to Gene Expression Regulation in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15586735#yl-5092-and-gene-expression-regulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com